2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Isocyanates and thioisocyanates, which may be related to this compound, are known to react exothermically with many classes of compounds, releasing toxic gases .Scientific Research Applications
Synthesis and Anti-inflammatory Applications
Research by K. Sunder and Jayapal Maleraju (2013) outlines the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, demonstrating significant anti-inflammatory activity. This study highlights the potential of structurally similar compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Radiosynthesis and Herbicide Applications
Research on the radiosynthesis of chloroacetanilide herbicides, including acetochlor, reveals their significance in studying metabolism and mode of action, indicating the role of similar compounds in agricultural applications (Latli & Casida, 1995).
Synthesis and Anticonvulsant Activities
A study on the synthesis of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives showcases their anticonvulsant activity, highlighting the therapeutic potential of compounds with similar structures in neurological disorders (Aktürk et al., 2002).
Antibacterial and Antimycobacterial Activities
Research by K. Sirisha et al. (2011) on 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(phenyl/substituted phenyl)-carbamoyl-1,4-dihydropyridines demonstrates promising antimicrobial activity, indicating the relevance of such compounds in developing new antimicrobial agents (Sirisha et al., 2011).
Safety and Hazards
Safety data sheets provide information about the hazards of a chemical and the associated safety measures. For related compounds such as 3-chloro-4-methylphenyl isocyanate, hazards include skin and eye irritation, respiratory irritation, and toxicity upon ingestion, inhalation, and skin absorption .
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-13-7-8-15(11-16(13)20)23-10-9-21-18(19(23)25)26-12-17(24)22-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMPKQQALFRDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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